2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazolone moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Mechanism of Action
Target of Action
The compound, also known as Fluazinam , is a broad-spectrum fungicide used in agriculture . It primarily targets various soil-borne fungal pathogens . The toxicity to terrestrial species is low to moderate but is more of a concern for aquatic species .
Mode of Action
Fluazinam’s mode of action involves being an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also has high reactivity with thiols . It is unique amongst uncouplers in displaying broad-spectrum activity against fungi and also very low toxicity to mammals due to it being rapidly metabolized to a compound without uncoupling activity .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria . This disruption of energy production in the fungal cells leads to their death, thereby preventing the spread of fungal diseases in crops .
Pharmacokinetics
The compound has a low aqueous solubility and a low volatility . . These properties impact the bioavailability of the compound in the environment.
Result of Action
The result of the compound’s action is the effective control of various soil-borne fungal pathogens on a range of crops . It also has some acaricidal activity . The compound’s action results in healthier crops and improved yields.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. . These properties suggest that the compound’s efficacy might be reduced in wet conditions or in soils with high water content. Furthermore, the compound’s low volatility suggests that it is likely to remain where it is applied rather than being dispersed by wind or air currents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl groupThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-chloro-5-(trifluoromethyl)pyridine: Another related compound with similar structural features.
2-chloro-4-(trifluoromethyl)aniline: Shares the trifluoromethyl group but differs in the attached functional groups.
Uniqueness
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to the combination of the trifluoromethyl group and the pyrazolone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O/c10-6-3-5(9(11,12)13)4-14-8(6)16-7(17)1-2-15-16/h2-4H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPOUZPHUCJNAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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